molecular formula C10H9NO B1367307 1-(1H-indol-6-yl)ethanone CAS No. 81223-73-6

1-(1H-indol-6-yl)ethanone

Cat. No. B1367307
Key on ui cas rn: 81223-73-6
M. Wt: 159.18 g/mol
InChI Key: MVLKLQSCKJWWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05891901

Procedure details

To a slurry of 0.26 g (6.55 mmole) of NaH (60% oil dispersion) in 10 mL of dried N,N-dimethylformamide, a solution of 6-acetylindole (1.04 g, 6.55 mmole) in 5 mL of dried N,N-dimethylformamide was added at 0°-4° C. After 15 min. stirring at the same temperature, 1.45 g (10.1 mmole) of methyl iodide was added. The new mixture was stirred at the same temperature for 1 hour, poured into ice and water and extracted with ethyl acetate. The organic phase was washed with brine, dried over magnesium sulfate and concentrated to give 1-(1-methyl-1H-indol-6-yl)-ethanone after chromatographic purification on a silica gel column.
Name
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([C:6]1[CH:14]=[C:13]2[C:9]([CH:10]=[CH:11][NH:12]2)=[CH:8][CH:7]=1)(=[O:5])[CH3:4].[CH3:15]I.O>CN(C)C=O>[CH3:15][N:12]1[C:13]2[C:9](=[CH:8][CH:7]=[C:6]([C:3](=[O:5])[CH3:4])[CH:14]=2)[CH:10]=[CH:11]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.26 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.04 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C2C=CNC2=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.45 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The new mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C=CC2=CC=C(C=C12)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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